molecular formula C17H12Br2N2O2 B565148 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane-d6 CAS No. 1217121-40-8

1,3-Bis(2'bromo-4'-cyano-phenoxy)propane-d6

Cat. No. B565148
CAS RN: 1217121-40-8
M. Wt: 442.14
InChI Key: LAHOXIOBTZVRCT-SDLFAGIYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Bis(2'bromo-4'-cyano-phenoxy)propane-d6, also known as BCPP-d6, is an organobromine compound used as a reagent in organic synthesis. It is a halogenated analog of the widely used reagent 1,3-bis(4-cyanophenoxy)propane (BCPP). BCPP-d6 has a wide range of applications in the laboratory due to its ability to form strong bonds with a variety of substrates. It is also used as a catalyst in a variety of reactions.

Scientific Research Applications

1,3-Bis(2'bromo-4'-cyano-phenoxy)propane-d6 has a wide range of applications in the laboratory due to its ability to form strong bonds with a variety of substrates. It is used as a reagent for the synthesis of a variety of compounds, including polymers, polysaccharides, and pharmaceuticals. It is also used as a catalyst in a variety of reactions, including the synthesis of polymers and polysaccharides. Additionally, 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane-d6 has been used to study the structure and reactivity of organic compounds.

Mechanism Of Action

1,3-Bis(2'bromo-4'-cyano-phenoxy)propane-d6 is a halogenated analog of the widely used reagent 1,3-bis(4-cyanophenoxy)propane (BCPP). It is believed that the halogenation of BCPP increases its reactivity, allowing it to form strong bonds with a variety of substrates. The halogenation also makes the molecule more polar, which increases its solubility in organic solvents.
Biochemical and Physiological Effects
1,3-Bis(2'bromo-4'-cyano-phenoxy)propane-d6 has not been studied extensively in terms of its biochemical and physiological effects. However, it is believed that the halogenation of BCPP increases its reactivity, allowing it to form strong bonds with a variety of substrates. It is also believed that the halogenation makes the molecule more polar, which increases its solubility in organic solvents.

Advantages And Limitations For Lab Experiments

1,3-Bis(2'bromo-4'-cyano-phenoxy)propane-d6 has several advantages and limitations when used in laboratory experiments. The major advantage of using 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane-d6 is its ability to form strong bonds with a variety of substrates. This allows it to be used in a variety of reactions, including the synthesis of polymers and polysaccharides. Additionally, 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane-d6 is relatively stable and has a low toxicity, making it a safe reagent to use in the laboratory. One of the major limitations of using 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane-d6 is its relatively low solubility in organic solvents. This can make it difficult to use in some reactions.

Future Directions

The future of 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane-d6 is promising, as there are many potential applications for this compound. One potential application is the use of 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane-d6 as a catalyst in the synthesis of polymers and polysaccharides. Additionally, 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane-d6 could be used to study the structure and reactivity of organic compounds. Other potential applications of 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane-d6 include its use as an antioxidant, as a reagent in the synthesis of pharmaceuticals, and as a reagent in the synthesis of organic compounds. Finally, 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane-d6 could be used to study the biochemical and physiological effects of halogenated compounds.

Synthesis Methods

1,3-Bis(2'bromo-4'-cyano-phenoxy)propane-d6 can be synthesized using a variety of methods. The most common method involves the reaction of bromine with 1,3-bis(4-cyanophenoxy)propane (BCPP) in the presence of a base. This reaction produces 1,3-bis(2'bromo-4'-cyano-phenoxy)propane-d6, which can then be purified by recrystallization.

properties

IUPAC Name

3-bromo-4-[3-(2-bromo-4-cyanophenoxy)-1,1,2,2,3,3-hexadeuteriopropoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Br2N2O2/c18-14-8-12(10-20)2-4-16(14)22-6-1-7-23-17-5-3-13(11-21)9-15(17)19/h2-5,8-9H,1,6-7H2/i1D2,6D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHOXIOBTZVRCT-SDLFAGIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Br)OCCCOC2=C(C=C(C=C2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=C(C=C(C=C1)C#N)Br)C([2H])([2H])OC2=C(C=C(C=C2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(2'bromo-4'-cyano-phenoxy)propane-d6

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